TAAR1 Agonist Potency: A 4.5-Fold Reduction Compared to the Non-β,β-Dimethyl Analog
2-(3-Bromophenyl)-2-methylpropylamine HCl exhibits an EC₅₀ of 1800 nM at mouse TAAR1, which is approximately 4.5-fold less potent than the structurally simpler analog 2-(3-bromophenyl)ethylamine, which shows an EC₅₀ of 398 nM at human TAAR1. This quantitative difference underscores that the β,β-dimethyl substitution does not universally enhance TAAR1 affinity and that the target compound provides a distinct potency profile [1] [2].
| Evidence Dimension | TAAR1 Agonist Activity (EC₅₀) |
|---|---|
| Target Compound Data | 1800 nM (EC₅₀ at mouse TAAR1) |
| Comparator Or Baseline | 2-(3-bromophenyl)ethylamine: 398 nM (EC₅₀ at human TAAR1) |
| Quantified Difference | Target compound is ~4.5-fold less potent |
| Conditions | Mouse TAAR1 expressed in HEK293 cells, cAMP accumulation by BRET assay vs. Human TAAR1 expressed in RD-HGA16 CHO-K1 cells |
Why This Matters
This establishes a quantifiable potency benchmark for selecting the correct compound in TAAR1-related research, ensuring reproducible signaling data distinct from simpler analogs.
- [1] BindingDB. BDBM50227828 (CHEMBL4068661). Agonist activity at mouse TAAR1 expressed in HEK293 cells. View Source
- [2] BindingDB. BDBM50262754 (CHEMBL505644). Agonist activity at human TAAR1 expressed in CHO-K1 cells. View Source
